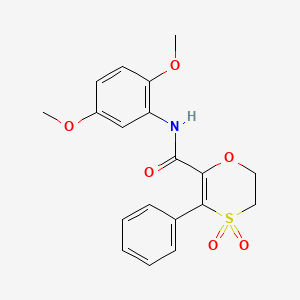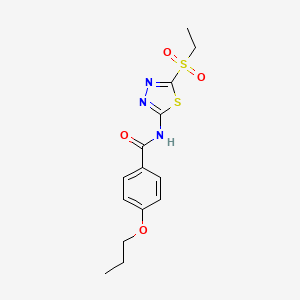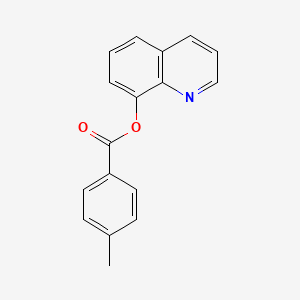![molecular formula C12H12ClN3O B15108574 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B15108574.png)
4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is a synthetic compound that features a benzamide core substituted with a chloro group and an imidazole moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the imidazole moiety: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution reactions: The chloro group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Types of Reactions:
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under mild conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antifungal and antibacterial agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its imidazole moiety.
Industrial Applications: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets:
類似化合物との比較
- 4-chloro-N-[2-(1H-benzimidazol-1-yl)ethyl]benzamide
- 4-chloro-N-[2-(1H-pyrimidin-1-yl)ethyl]benzamide
Comparison:
- 4-chloro-N-[2-(1H-benzimidazol-1-yl)ethyl]benzamide: This compound has a benzimidazole ring instead of an imidazole ring, which may result in different binding affinities and biological activities .
- 4-chloro-N-[2-(1H-pyrimidin-1-yl)ethyl]benzamide: The pyrimidine ring introduces additional nitrogen atoms, potentially altering the compound’s electronic properties and reactivity .
Uniqueness: 4-chloro-N-[2-(1H-imidazol-1-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both chloro and imidazole groups, which confer distinct chemical and biological properties .
特性
分子式 |
C12H12ClN3O |
|---|---|
分子量 |
249.69 g/mol |
IUPAC名 |
4-chloro-N-(2-imidazol-1-ylethyl)benzamide |
InChI |
InChI=1S/C12H12ClN3O/c13-11-3-1-10(2-4-11)12(17)15-6-8-16-7-5-14-9-16/h1-5,7,9H,6,8H2,(H,15,17) |
InChIキー |
PFVGCDFEXWLYIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)NCCN2C=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B15108491.png)

![N-[4-(1H-benzimidazol-2-ylamino)-4-oxobutyl]-5,6-dimethoxy-1H-indole-2-carboxamide](/img/structure/B15108503.png)

![(3Z)-1-(4-chlorobenzyl)-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15108516.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15108530.png)
![3-{(Z)-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dipropylamino)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108532.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide](/img/structure/B15108549.png)
![4-Piperidinecarboxamide, 1-[2,4-bis[(4-methylphenyl)sulfonyl]-5-thiazolyl]-](/img/structure/B15108562.png)
![1-{[4-Methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B15108564.png)
![7-(Pyridin-3-yl)-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B15108571.png)



